molecular formula C31H26N2 B106453 11-(3-Benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine CAS No. 62035-55-6

11-(3-Benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine

Cat. No. B106453
CAS RN: 62035-55-6
M. Wt: 426.5 g/mol
InChI Key: FKVBGXWKQIQOFG-UHFFFAOYSA-N
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Description

Benzazepines are a class of heterocyclic compounds consisting of a benzene ring fused to an azepine ring. Depending on the location of the nitrogen atom in the seven-membered azepine ring, different types of benzazepines exist, including 1-benzazepines, 2-benzazepines, and 3-benzazepines .


Synthesis Analysis

The synthesis of benzazepines has been a topic of interest in medicinal chemistry due to their wide range of biological activities. Various methods for the synthesis of benzazepines have been reported in the literature, including cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .


Molecular Structure Analysis

The molecular structure of benzazepines involves a seven-membered azepine ring fused to a benzene ring. The position of the nitrogen atom in the azepine ring can vary, leading to different isomers of benzazepines .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzazepines can vary widely depending on their exact structure. Factors such as the position and nature of substituents on the benzene and azepine rings can influence properties such as solubility, melting point, boiling point, and stability .

Future Directions

The study of benzazepines continues to be a vibrant field of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing benzazepines with improved potency and selectivity for their targets .

properties

IUPAC Name

11-(3-benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2/c1-5-14-28-24(10-1)18-19-25-11-2-6-15-29(25)32(28)22-9-23-33-30-16-7-3-12-26(30)20-21-27-13-4-8-17-31(27)33/h1-8,10-21H,9,22-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVBGXWKQIQOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCN4C5=CC=CC=C5C=CC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12323376

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